Pomiferin

Catalog No.
S540003
CAS No.
572-03-2
M.F
C25H24O6
M. Wt
420.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pomiferin

CAS Number

572-03-2

Product Name

Pomiferin

IUPAC Name

3-(3,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one

Molecular Formula

C25H24O6

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C25H24O6/c1-13(2)5-7-15-21(28)20-22(29)17(14-6-8-18(26)19(27)11-14)12-30-24(20)16-9-10-25(3,4)31-23(15)16/h5-6,8-12,26-28H,7H2,1-4H3

InChI Key

GHCZYXUOYFOXIP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

3-(3,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)-4H,8H-pyrano(2,3-h)chromen-4-one, pomiferin

Canonical SMILES

CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC(=C(C=C4)O)O)C=CC(O2)(C)C)C

The exact mass of the compound Pomiferin is 420.1573 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5113. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Supplementary Records. It belongs to the ontological category of isoflavanones in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]. However, this does not mean our product can be used or applied in the same or a similar way.

Pomiferin (CAS 572-03-2) is a bioactive prenylated isoflavone predominantly isolated from the fruit of the Osage orange tree (*Maclura pomifera*). It belongs to a class of flavonoids recognized for a range of biological activities, including antioxidant and anti-inflammatory properties. Structurally, Pomiferin is distinguished from its co-occurring analog, Osajin, by an additional hydroxyl group on its B-ring, forming a catechol moiety. This structural feature is critical to its differentiated bioactivity and provides a rationale for its selection in studies where high-potency antioxidant or specific enzyme inhibitory effects are required.

Substituting purified Pomiferin with its close structural analog Osajin, common isoflavones like Genistein, or crude *Maclura pomifera* extracts can lead to significant variations in experimental outcomes. The additional B-ring hydroxyl group in Pomiferin, absent in Osajin, is directly responsible for its substantially higher antioxidant capacity; in multiple antioxidant assays, Osajin and the non-prenylated isoflavones Genistein and Daidzein showed no significant activity, whereas Pomiferin was a strong antioxidant. Using crude fruit extracts introduces Osajin and other compounds at variable ratios, confounding data interpretation and reducing the specific activity attributable to Pomiferin. Therefore, for applications requiring potent and reproducible antioxidant effects or specific bioactivity profiles, procuring purified Pomiferin is essential to avoid the negligible activity or unpredictable performance of these potential substitutes.

Markedly Higher Antioxidant Activity Compared to Co-isolated Analog Osajin and Common Isoflavones

In direct comparative studies, Pomiferin demonstrates potent antioxidant activity, while its closest structural analog, Osajin, and common benchmark isoflavones like Genistein and Daidzein, show negligible effects. In both the Ferric Reducing Antioxidant Power (FRAP) and β-carotene-linoleic acid model system (β-CLAMS) assays, Pomiferin's activity was comparable to the synthetic antioxidant BHT and vitamins C and E. In contrast, Osajin, Genistein, and Daidzein showed no antioxidant activity in these systems. This pronounced difference is attributed to Pomiferin's catechol (3',4'-dihydroxy) B-ring, which is absent in the other compounds and is essential for effective radical scavenging.

Evidence DimensionAntioxidant Activity (FRAP and β-CLAMS assays)
Target Compound DataStrong antioxidant activity, comparable to BHT, Vitamin C, and Vitamin E
Comparator Or BaselineOsajin, Genistein, Daidzein: No antioxidant activity detected
Quantified DifferenceQualitatively distinct (active vs. inactive)
ConditionsFerric Reducing Antioxidant Power (FRAP) assay and β-carotene-linoleic acid model system (β-CLAMS).

For applications requiring robust oxidative protection, such as stabilizing lipid-based formulations or in cell-based oxidative stress models, Pomiferin provides reliable activity where common substitutes are ineffective.

Greater In Vitro Antiproliferative Potency in Cancer Cell Lines Compared to Osajin

Pomiferin consistently demonstrates lower IC50 values (indicating higher potency) than Osajin across multiple human cancer cell lines. In a study on high-risk neuroblastoma cells, Pomiferin had an IC50 of 2 µM in CHLA15 cells and 5 µM in LAN5 cells. In the same assays, Osajin was significantly less potent, with IC50 values of 14 µM and 16 µM, respectively. This represents a 7- to 3.2-fold greater potency for Pomiferin, highlighting its distinct biological activity profile even when compared to its closest natural analog.

Evidence DimensionAntiproliferative Activity (IC50)
Target Compound Data2 µM (CHLA15 cells); 5 µM (LAN5 cells)
Comparator Or BaselineOsajin: 14 µM (CHLA15 cells); 16 µM (LAN5 cells)
Quantified Difference7x more potent in CHLA15 cells; 3.2x more potent in LAN5 cells
ConditionsResazurin viability assay on human neuroblastoma cell lines CHLA15 and LAN5.

Researchers screening for cytotoxic agents require compounds with well-defined potency; substituting Pomiferin with Osajin would necessitate significantly higher concentrations to achieve a similar biological effect, altering dose-response curves and potentially introducing off-target effects.

Selective Cytotoxicity Against Tumorigenic Cells, an Effect Not Observed with Osajin

A key differentiator for Pomiferin is its selective action against cancer cells versus non-cancerous cells. In a comparative study, Pomiferin showed selective antiproliferative activity against the tumorigenic breast epithelial cell line MCF-7 with an IC50 of 5.2 µM. In contrast, it exhibited limited toxicity toward non-tumorigenic breast epithelial cells (MCF-10A), with an IC50 >20 µM. Importantly, this selective effect was not demonstrated by its analog Osajin in the same study. This selectivity provides a critical therapeutic window and is a vital characteristic for a viable drug discovery precursor.

Evidence DimensionSelective Antiproliferative Activity (IC50)
Target Compound DataMCF-7 (tumorigenic): 5.2 µM; MCF-10A (non-tumorigenic): >20 µM
Comparator Or BaselineOsajin: Did not demonstrate selective activity
Quantified Difference>3.8-fold selectivity for tumorigenic vs. non-tumorigenic cells (Pomiferin)
ConditionsIn vitro cell proliferation assay on human breast epithelial cell lines.

For drug discovery and development programs, compound selectivity is a primary procurement driver, as it directly impacts the therapeutic potential and safety profile of a lead candidate.

Biochemical and Cell-Based Assays Requiring a Potent, Well-Characterized Antioxidant

Based on its superior and quantifiable antioxidant activity compared to inactive analogs like Osajin and Genistein, Pomiferin is the appropriate choice for studies on oxidative stress mechanisms or as a positive control in antioxidant screening assays. Its demonstrated potency ensures a clear, measurable response where substitutes would fail to show an effect.

Oncology Drug Discovery Programs Targeting Proliferation Pathways

Pomiferin's significantly greater potency against cancer cell lines compared to Osajin, combined with its selective cytotoxicity against tumorigenic cells, makes it a relevant candidate for screening and lead optimization. Researchers can justify its procurement over Osajin to achieve desired biological endpoints at lower, more specific concentrations, reducing the risk of off-target effects.

Development of Stabilized Formulations for Cosmetics or Nutraceuticals

The demonstrated ability of Pomiferin to inhibit lipid peroxidation, where Osajin shows low activity, makes it a functionally superior ingredient for stabilizing oils and other lipid-based systems against autooxidation. This is a direct, procurement-relevant differentiator for formulators seeking to prevent rancidity and extend product shelf-life.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

420.15728848 Da

Monoisotopic Mass

420.15728848 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

74YIS40APM

Other CAS

572-03-2

Wikipedia

Pomiferin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]

Dates

Last modified: 08-15-2023

Isoflavones from Maclura pomifera: structural elucidation and in silico evaluation of their interaction with PDE5

Giovanni Ribaudo, Tiziano Vendrame, Sergio Bova
PMID: 28025893   DOI: 10.1080/14786419.2016.1269101

Abstract

While osajin and pomiferin are known for their anticancer, antibacterial and antidiabetic properties, scandenone and auriculasin have been proposed as anti-inflammatory and antinociceptive agents. Curiously, these two couples of molecules are, from a chemical point of view, structural isomers which can all be extracted from Maclura pomifera. Although previous works described, separately, the isolation in reasonable amounts of the sole osajin/pomiferin couple or of scandenone/auriculasin, we report the extraction and characterization using direct spectral and chromatographical comparison of the four compounds. 2D NMR allowed to unambiguously assign the correct structures to the isomers. The compounds were screened in silico against PDE5 and their interaction pattern with the protein was compared with that of icarisid II, a natural PDE5 inhibitor.


Natural product inhibitors of carbonic anhydrase I and II isoenzymes: osajin and pomiferin

Esra Dilek, Hüseyin Serkan Erol, Ahmet Cakir, Murat Koc, Mesut Bünyami Halici
PMID: 28338341   DOI: 10.1080/13813455.2017.1303742

Abstract

The aim of this study is to purify carbonic anhydrase I and II isoenzymes from human erythrocyte, isolate two natural products osajin (OSJ) and pomiferin (PMF) from Maclura pomifera fruits, and evaluate the in vitro effect of these natural metabolites on these isoenzymes. These natural products may be used as starting points for drug discovery (like drugs used in several therapeutic applications, including antiglaucoma activity). For the purification procedure, the Sepharose-4B-l-tyrosine-sulphonamide affinity chromatography was used. Column chromatography and thin layer chromatography methods were used for isolation of OSJ and PMF from M. pomifera fruits and their chemical structures were elucidated by IR, 1D, and 2D NMR methods. We compared inhibitory effects of these natural products with inhibitory effects of phenolic compounds and found that these products demonstrated average inhibition effects. We thought that this study will give inspiration to scientists interested in this issue.


Effect of osajin and pomiferin on antidiabetic effects from normal and streptozotocin-induced diabetic rats

Hyung-In Moon
PMID: 25632468   DOI:

Abstract

The present study evaluated the antidiabetic effect of osajin and pomiferin from the osajin orange in normal and streptozotocin-induced diabetic rats. Pomiferin in the streptozotocin-induced diabetic effects showed significant hypoglycemic activity for 14 days significantly decreased the serum glucose, triglyceride while it increased the serum insulin in diabetic rats but not in normal rats (p < 0.05; at doses of 100 and 300 mg/kg for 14 days). Pomiferin showed potential in anti-diabetic effects compared to osajin. It also has no effects on C-peptide (ECLIA). Further structure-activity relationships of aromatic position 3 on ring B from osajin and pomiferin will be reported in due course.


Semi-synthetic derivatives of natural isoflavones from Maclura pomifera as a novel class of PDE-5A inhibitors

Giovanni Ribaudo, Mario Angelo Pagano, Valeria Pavan, Marco Redaelli, Maira Zorzan, Raffaele Pezzani, Carla Mucignat-Caretta, Tiziano Vendrame, Sergio Bova, Giuseppe Zagotto
PMID: 26136059   DOI: 10.1016/j.fitote.2015.06.020

Abstract

Natural (iso)flavonoids have been recently reported to inhibit cyclic nucleotide phosphodiesterases (PDEs) and induce vasorelaxation, albeit the results described in the literature are discordant. The cGMP-selective isoform PDE-5A, in particular, represents the target of sildenafil and its analogues in the treatment of erectile dysfunction (ED) and pulmonary hypertension by promoting relaxation in vascular smooth muscle through the activation of the NO/cGMP pathway. We undertook this study to verify if osajin and pomiferin, two natural prenylated isoflavones and major constituents of Maclura pomifera extracts previously investigated for their anticancer, antibacterial and antidiabetic properties, show inhibitory activity on PDE-5A. These two isoflavones were isolated from the plant extracts and then synthetically modified to obtain a set of semi-synthetic derivatives with slight and focused modifications on the natural scaffold. The compounds were at first screened against PDE-5A in vitro and, based on the encouraging results, further tested for their relaxant effect on isolated rat artery rings. Computational docking studies were also carried out to explore the mode of interaction with the target protein. The obtained data were compared to the behaviour of the well-known PDE-5A inhibitor sildenafil. Our results demonstrate that semi-synthetic derivatives of osajin and pomiferin show an inhibitory effect on the isolated enzyme that, for some of the compounds, is accompanied by a vasorelaxant activity. Based on our findings, we propose the here described isoflavones as potential lead compounds for the development, starting from natural scaffolds, of a new class of PDE-5A inhibitors with vasorelaxant properties.


Copper(II) Complexes Containing Natural Flavonoid Pomiferin Show Considerable In Vitro Cytotoxicity and Anti-inflammatory Effects

Ján Vančo, Zdeněk Trávníček, Jan Hošek, Tomáš Malina, Zdeněk Dvořák
PMID: 34299247   DOI: 10.3390/ijms22147626

Abstract

A series of new heteroleptic copper(II) complexes of the composition [Cu(L)(bpy)]NO
·2MeOH (
), [Cu(L)(dimebpy)]NO
·2H
O (
), [Cu(L)(phen)]NO
·2MeOH (
), [Cu(L)(bphen)]NO
·MeOH (
), [Cu(L)(dppz)]NO
·MeOH (
) was prepared, where HL = 3-(3,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-ene-1-yl)-4
,8
-benzo[1,2-
:3,4-
']dipyran-4-one, (pomiferin) and bpy = 2,2'-bipyridine, dimebpy = 4,4'-dimethyl-2,2'-bipyridine, phen = 1,10-phenanthroline, bphen = 4,7-diphenyl-1,10-phenanthroline, and dppz = dipyrido[3,2-
:2',3'-
]phenazine. The complexes were characterized using elemental analysis, infrared and U
is spectroscopies, mass spectrometry, thermal analysis and conductivity measurements. The in vitro cytotoxicity, screened against eight human cancer cell lines (breast adenocarcinoma (MCF-7), osteosarcoma (HOS), lung adenocarcinoma (A549), prostate adenocarcinoma (PC-3), ovarian carcinoma (A2780), cisplatin-resistant ovarian carcinoma (A2780R), colorectal adenocarcinoma (Caco-2) and monocytic leukemia (THP-1), revealed the complexes as effective antiproliferative agents, with the IC
values of 2.2-13.0 μM for the best performing complexes 3 and 5. All the complexes 1-5 showed the best activity against the A2780R cells (IC
= 2.2-6.6 μM), and moreover, the complexes demonstrated relatively low toxicity on healthy human hepatocytes, with IC
> 100 μM. The complexes were evaluated by the Annexin V/propidium iodide apoptosis assay, induction of cell cycle modifications in A2780 cells, production of reactive oxygen species (ROS), perturbation of mitochondrial membrane potential, inhibition of apoptosis and inflammation-related signaling pathways (NF-κB/AP-1 activity, NF-κB translocation, TNF-α secretion), and tested for nuclease mimicking activity. The obtained results revealed the corresponding complexes to be effective antiproliferative and anti-inflammatory agents.


In vitro and ex vivo examination of topical Pomiferin treatments

James V Gruber, Robert Holtz, Stephen K Sikkink, Desmond J Tobin
PMID: 24513505   DOI: 10.1016/j.fitote.2014.01.023

Abstract

Pomiferin is a unique, prenylated isoflavonoid that can be isolated and purified from the fruits of Maclura pomifera (Osage Orange). The molecule typically is isolated with a small amount of a molecule called Osajin which is structurally similar to Pomiferin but lacks an aromatic hydroxyl group. As a consequence, Osajin has been shown to be a less effective antioxidant than Pomiferin. In vitro studies on Normal Human Dermal Fibroblasts demonstrate that Pomiferin is a potent extracellular matrix protein stimulant, showing increases in collagen, elastin and fibrillin expression comparable or superior to equivalent concentrations of retinol. Ex vivo hair follicle assays demonstrate comparable effects on expression of collagen and elastin at Pomiferin concentrations in the range of 0.05-5 ppm. Taken together, the results from the two assays conducted on different models indicate that Pomiferin may be a very interesting ingredient for topical skin and scalp treatments where modulation of the expression of extracellular matrix proteins is important.


Prenylated and geranylated flavonoids increase production of reactive oxygen species in mouse macrophages but inhibit the inflammatory response

Jan Hošek, Alice Toniolo, Ondřej Neuwirth, Chiara Bolego
PMID: 23947936   DOI: 10.1021/np400242e

Abstract

In this study, four prenylated and geranylated flavonoids, cudraflavone B (1), pomiferin (2), osajin (3), and diplacone (4), were tested for their antioxidant and anti-inflammatory effects and to identify any potential relationships between chemical structure and antioxidant or anti-inflammatory properties. The selected flavonoids were examined in cell-free models to prove their ability to scavenge superoxide radicals, hydrogen peroxide, and hypochlorous acid. Further, the ability of the flavonoids to influence the formation of reactive oxygen species in the murine macrophage cell line J774.A1 was tested in the presence and absence of lipopolysaccharide (LPS). The ability of flavonoids to inhibit LPS-induced IκB-α degradation and COX-2 expression was used as a model for the inflammatory response. The present results indicated that the antioxidant activity was dependent on the chemical structure, where the catechol moiety is especially crucial for this effect. The most potent antioxidant activities in cell-free models were observed for diplacone (4), whereas cudraflavone B (1) and osajin (3) showed a pro-oxidant effect in J774.A1 cells. All flavonoids tested were able to inhibit IκB-α degradation, but only diplacone (4) also down-regulated COX-2 expression.


Antiproliferative activity of pomiferin in normal (MCF-10A) and transformed (MCF-7) breast epithelial cells

Raymond Yang, Heather Hanwell, Jing Zhang, Rong Tsao, Kelly Anne Meckling
PMID: 22087557   DOI: 10.1021/jf202898g

Abstract

Pomiferin and osajin are prenylated isoflavones from Osage orange fruit that both have potent antioxidant activity in a variety of assays. Pomiferin, in particular, has strong activity against the superoxide anion in a photochemiluminescence (PCL) assay system. In vitro, pomiferin, but not osajin, demonstrated selective antiproliferative activity against the tumorigenic breast epithelial cell line MCF-7 (IC(50) = 5.2 μM) with limited toxicity toward nontumorigenic breast epithelial cells (MCF-10A). The differential sensitivity of normal and tumorigenic cells to the antiproliferative action of pomiferin was examined further by using cDNA microarrays. With a stringent cutoff of p < 0.01, a total of 94 genes were significantly differentially expressed between MCF-7 and MCF-10A cells; 80 up-regulated and 14 down-regulated when cells were exposed to 5 μM pomiferin for 24 h. Fold changes by microarray analysis were confirmed using RT-qPCR, and the most significant changes were found with genes related to antioxidant enzymes. Genes involved in mitotic inhibition and apoptotic regulations were also found to be up-regulated. Pomiferin is therefore a good anticancer candidate agent that may be useful either alone or in combination with other therapeutic agents and, because of its selectivity toward tumor cells, likely to have fewer side effects that classic chemotherapy drugs.


HPLC determination of isoflavone levels in osage orange from the Midwest and southern United States

Ketur Darji, Cristina Miglis, Ashley Wardlow, Ehab A Abourashed
PMID: 23772950   DOI: 10.1021/jf400954m

Abstract

The fruit of the Maclura pomifera tree is a sustainable source for the pharmacologically interesting isoflavones, osajin and pomiferin. A reversed-phase HPLC method was developed to identify osage orange samples with high isoflavone content and to determine the optimum conditions for sample preparation. Analytical run time was 8 min at a flow rate of 1 mL/min using a gradient of acetonitrile in H2O (0.1% formic acid) and UV peak detection at 274 nm. The method was validated for specificity, accuracy, precision, and limits of detection and quantitation (LOD/LOQ). The method was applied to determine the levels of osajin and pomiferin in extracts prepared from different samples of osage orange growing in the Midwest and southern United States. Results demonstrated the effect of different variables, such as sample preparation, geographical location, and growth stage, on the levels of osajin and pomiferin in analyzed samples.


The fruits of Maclura pomifera extracts inhibits glioma stem-like cell growth and invasion

Dan Zhao, Chengyun Yao, Xiaobing Chen, Hongping Xia, Li Zhang, Huixiang Liu, Xiaochun Jiang, Yi Dai, Jun Liu
PMID: 23929619   DOI: 10.1007/s11064-013-1119-8

Abstract

Glioma is the most common primary intracranial tumour. Recently, growing evidence showed that glioma possesses stem-like cells, which are thought to be chemo- and radio-resistant and believed to contribute to the poor clinical outcomes of these tumours. In this study, we found that stem-like glioma cells (CD133+) were significantly increased in neurosphere cells, which are highly invasive and resistant to multiple chemotherapeutic agents. From our natural products library, we screened 48 natural products and found one compound, Pomiferin, which was of particular interest. Our results showed that Pomiferin could inhibit cell viability, CD133+ cell population, sphere formation, and invasion ability of glioma neurosphere cells. We also found that multiple stemness-associated genes (BIM1, Nestin, and Nanog) were down-regulated by Pomiferin treatment of glioma neurosphere cells. Taken together, our results suggest that Pomiferin could kill the cancer stem-like cells in glioma and may serve as a potential therapeutic agent in the future.


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